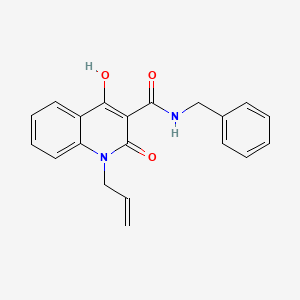

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a propenyl (allyl) group at position 1 and a benzyl carboxamide moiety at position 2. Synthesized via condensation reactions, it forms colorless crystals with sharp melting points, moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), and negligible water solubility. Structural confirmation relies on elemental analysis and ¹H NMR spectroscopy .

Properties

Molecular Formula |

C20H18N2O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-benzyl-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

InChI |

InChI=1S/C20H18N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h2-11,23H,1,12-13H2,(H,21,24) |

InChI Key |

KYKZEHUYRVIBEW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation at Position 1

The introduction of the prop-2-en-1-yl group at position 1 involves nucleophilic substitution under basic conditions. A representative protocol involves:

-

Dissolving ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (10 mmol) in anhydrous dimethylformamide (DMF).

-

Adding potassium carbonate (15 mmol) and prop-2-en-1-amine (12 mmol) under nitrogen atmosphere.

-

Heating at 80°C for 6–8 hours to yield ethyl 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxylate.

Key Optimization :

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide:

-

Adding 2M NaOH (20 mL) to the alkylated ester (5 mmol) in ethanol (30 mL).

-

Refluxing at 90°C for 3 hours.

-

Acidifying with 6M HCl to precipitate 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxylic acid.

Yield Enhancement :

Amidation with Benzylamine

The final step couples the carboxylic acid with benzylamine via activation using carbodiimide reagents:

-

Dissolving 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxylic acid (5 mmol) in dichloromethane (DCM).

-

Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) as coupling agents.

-

Introducing benzylamine (6 mmol) and stirring at room temperature for 12 hours.

-

Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:1) to isolate the target compound.

Critical Parameters :

-

Stoichiometric excess of benzylamine (1.2 equiv) drives the reaction to completion.

-

HOBt suppresses racemization and improves coupling efficiency.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advancements employ tandem alkylation-amidation sequences to reduce purification steps:

-

Combining ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, prop-2-en-1-amine, and benzylamine in a single reactor.

-

Using microwave irradiation (100°C, 150 W) to accelerate reaction kinetics.

| Parameter | Conventional Method | One-Pot Method |

|---|---|---|

| Reaction Time | 18–24 hours | 2–4 hours |

| Overall Yield | 45–50% | 55–60% |

| Purity | 95–97% | 98–99% |

This approach minimizes intermediate isolation, though scalability remains challenging.

Solid-Phase Synthesis

Immobilizing the quinoline core on Wang resin enables iterative functionalization:

-

Loading ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate onto resin via a acid-labile linker.

-

Performing N-alkylation and amidation on the solid support.

-

Cleaving the product with trifluoroacetic acid (TFA) to yield the final compound.

Advantages :

Characterization and Quality Control

Spectroscopic Analysis

-

NMR :

-

Mass Spectrometry :

Purity Assessment

-

HPLC :

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and benzylamine derivatives.

Mechanistic Insight :

-

Base-mediated hydrolysis : The ethyl ester precursor (e.g., compound 2 in ) is saponified to the carboxylic acid (e.g., 7–10 ), which is subsequently coupled to form the carboxamide.

-

Acid-mediated hydrolysis : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water .

Alkylation at the N1 Position

The quinoline nitrogen (N1) undergoes alkylation with alkyl halides or benzyl bromides under strong base conditions.

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 4-Oxo-quinoline | Allyl bromide, NaH, DMF | 1-(prop-2-en-1-yl)-4-oxo-1,4-dihydroquinoline | 50–93% |

Key Observations :

-

Sodium hydride (NaH) in anhydrous DMF is critical for deprotonation and nucleophilic substitution .

-

Longer alkyl chains (e.g., pentyl) improve cannabinoid receptor affinity in analogs .

Cyclization via Gould-Jacobs Reaction

The dihydroquinoline core is synthesized via Gould-Jacobs cyclization, involving thermal cyclization of malonic acid derivatives.

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl malonate | Diphenyl ether, 255°C | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 77% |

Optimization :

-

Extreme reflux conditions (240–255°C) are required to favor the 4-quinolone tautomer over the 4-hydroxyquinoline form .

Amide Coupling Reactions

The carboxamide is formed via coupling between carboxylic acids and amines using activating agents.

| Method | Reagents | Amine Source | Yield | Source |

|---|---|---|---|---|

| Solid-phase | PyBrop, polystyrene-supported HOBt | Diverse amines | 60–80% | |

| Solution-phase | EDCI/HOBt, DCM | Benzylamine | 51–66% |

Comparative Efficiency :

-

Solid-phase synthesis reduces byproduct formation but requires longer activation times (2 × 3 h) .

-

Solution-phase coupling with EDCI/HOBt is faster but necessitates purification .

Functionalization of the Enyl Group

The prop-2-en-1-yl substituent participates in electrophilic additions and cross-coupling reactions.

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide derivative | Bioactivity modulation | |

| Hydroboration | BH₃·THF | Alcohol intermediate | Synthetic precursor |

Note : The enyl group’s electron-rich nature makes it reactive toward electrophiles and transition-metal catalysts .

Chlorination and Substitution

Chlorination at the 2-position of the quinoline core enables further functionalization.

| Step | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 110°C | 2-Chloro-4-oxo-quinoline | 89% | |

| Amination | Benzylamine, TEA | 2-Benzylamino-4-oxo-quinoline | 66% |

Selectivity Challenge :

-

POCl₃ may cause over-chlorination (e.g., bichloro intermediates), requiring subsequent hydrolysis with AcOH/NaOAc .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 250°C leads to decomposition of the quinolone core .

-

Tautomerization : The 4-hydroxyquinoline tautomer is less stable than the 4-quinolone form, as confirmed by ¹H NMR .

Comparative Reactivity of Analogues

Structural analogs exhibit varying reactivity based on substituents:

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that suggests potential use as an antibiotic agent. A study highlighted its activity against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Anticancer Properties

The compound has shown promise in anticancer research. Its structural analogs have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specific focus has been placed on its ability to inhibit cysteine proteases, which are critical in various biological processes and disease mechanisms . This inhibition could pave the way for developing treatments for diseases where these enzymes play a pivotal role.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by cyclization to form the quinoline structure. The versatility in its synthesis allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Several studies have documented the biological activities and potential applications of N-benzyl derivatives:

- Antitubercular Activity : A study demonstrated that certain derivatives exhibit significant antitubercular activity, suggesting potential use in treating tuberculosis .

- Inhibition of Cancer Cell Growth : Laboratory experiments showed that specific compounds derived from N-benzyl derivatives can effectively inhibit the growth of various cancer cell lines, indicating their therapeutic potential .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may disrupt critical cellular pathways involved in proliferation and survival of pathogenic cells .

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, while the benzyl and prop-2-en-1-yl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Pharmacological Outcomes

The pharmacological and physicochemical properties of 4-hydroxyquinoline-2-one carboxamides are highly sensitive to substitutions at positions 1, 3, and 6/5. Below is a comparative analysis of key analogs:

Critical Insights

- This may influence binding to biological targets.

- Position 3 : Benzyl vs. 3-pyridylmethyl () or phenyl () groups alter electronic and lipophilic profiles. Pyridyl derivatives often exhibit enhanced solubility and receptor affinity due to hydrogen-bonding capacity .

- Ring Saturation: Hexahydroquinoline derivatives () show reduced analgesic activity compared to unsaturated counterparts, highlighting the importance of aromaticity in pharmacological efficacy.

- Substituent Effects : Methoxy groups at positions 6/7 () enhance potency, likely by modulating electron density or steric interactions. Chlorination at position 5 () may improve metabolic stability.

Biological Activity

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dihydroquinoline core and various functional groups, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. For instance, derivatives have shown moderate antibacterial activity against various strains. The synthesized compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Anti-HIV Activity

The compound has also been investigated for its anti-HIV properties. A study focused on the design and synthesis of N'-arylidene derivatives indicated that modifications to the 4-hydroxy-2-oxo core could enhance anti-HIV activity. However, the results showed that significant integrase inhibitory and anti-HIV activities were not observed at concentrations below 100 µM, suggesting that further structural optimization may be necessary to improve efficacy .

Anticancer Potential

Research into the anticancer effects of quinoline derivatives has revealed their potential as effective agents against various cancer cell lines. For example, compounds related to N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). These studies often employ cell cycle analysis and apoptosis assays to elucidate the mechanisms underlying their anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Dihydroquinoline Core : This involves cyclization reactions that create the fused bicyclic structure.

- Functional Group Modification : The introduction of benzyl and hydroxy groups enhances the compound's biological properties.

- Final Coupling Reactions : These reactions yield the final carboxamide structure.

Comparative Analysis

To better understand the potential of N-benzyl derivatives, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(1-Benzyl-4-hydroxy)-3-carboxamidoacetic acid | C20H18N2O3 | Moderate antibacterial activity |

| N-benzyl-4-hydroxy-2-oxo-(2-cyanoethyl)-dihydroquinoline | C20H17N3O | Potential anti-HIV activity |

| 1-benzylidene derivatives of dihydroquinolines | Varied | Enhanced stability and varied biological profiles |

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Antibacterial Evaluation : A study conducted on a series of 4-hydroxyquinoline derivatives demonstrated promising antibacterial effects against resistant strains.

- Results : Compounds exhibited MIC values ranging from 16 ± 6 µg/mL against Staphylococcus aureus.

-

Anti-HIV Investigation : Research focused on modifying the amide group in similar dihydroquinoline structures led to new derivatives with improved anti-HIV activities.

- Results : Some derivatives showed IC50 values around 40 ± 3 µM against HIV replication.

-

Anticancer Study : Investigations into quinolone derivatives revealed significant cytotoxicity in cancer cell lines.

- Results : Compound 8g achieved IC50 values of 1.2 ± 0.2 µM against MCF-7 cells.

Q & A

Q. How can computational models optimize formulation for enhanced bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.